molecular formula C10H18N2O3S B12122528 N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-1-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-1-carboxamide

Cat. No.: B12122528
M. Wt: 246.33 g/mol
InChI Key: VEEVBWYULUVYCY-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-1-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring attached to a tetrahydrothiophene ring with a sulfone group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-1-carboxamide typically involves the reaction of piperidine with a suitable tetrahydrothiophene derivativeThe reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for the oxidation step, and bases like sodium hydride or potassium carbonate for the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form the corresponding sulfide or sulfoxide derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

The major products formed from these reactions include sulfoxide and sulfide derivatives, as well as various substituted piperidine compounds .

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of potassium channels.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as G protein-gated inwardly-rectifying potassium (GIRK) channels. The compound acts as an activator of these channels, modulating their activity and influencing cellular excitability. This interaction is mediated through the binding of the compound to the channel subunits, leading to conformational changes that enhance channel opening .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-1-carboxamide is unique due to its specific combination of a piperidine ring and a tetrahydrothiophene ring with a sulfone group. This structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H18N2O3S

Molecular Weight

246.33 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)piperidine-1-carboxamide

InChI

InChI=1S/C10H18N2O3S/c13-10(12-5-2-1-3-6-12)11-9-4-7-16(14,15)8-9/h9H,1-8H2,(H,11,13)

InChI Key

VEEVBWYULUVYCY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

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